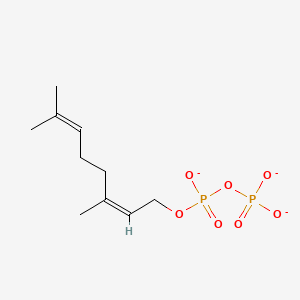
Neryl diphosphate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neryl diphosphate(3-) is an organophosphate oxoanion that is the trianion of neryl diphosphate, arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It is a conjugate base of a neryl diphosphate.
Applications De Recherche Scientifique
1. Biotechnological Production
Neryl diphosphate (NPP) plays a significant role in biotechnological applications, particularly in the biosynthesis of monoterpenoids. In the study by Zong et al. (2020), neryl acetate, derived from NPP, was biosynthesized in Escherichia coli, demonstrating potential applications in food, agriculture, and cosmetics (Zong et al., 2020).
2. Plant Biochemistry
NPP is a key precursor in the synthesis of monoterpenes in plants. Schilmiller et al. (2009) discovered that in tomato plants, monoterpenes in glandular trichomes are synthesized from NPP, not geranyl diphosphate, as previously thought (Schilmiller et al., 2009).
3. Microbial Engineering for Monoterpene Production
The study by Van et al. (2015) highlights the cloning and expression of cis-prenyltransferase in E. coli for NPP production, followed by its use in monoterpene synthesis. This showcases the potential of microbial engineering in producing valuable terpenoids (Van et al., 2015).
4. Chemical Synthesis and Analysis
Lodewyk et al. (2010) described the synthesis of (sulfonyl)methylphosphonate analogs of NPP, highlighting its importance in chemical analysis and synthesis (Lodewyk et al., 2010).
Propriétés
Formule moléculaire |
C10H17O7P2-3 |
|---|---|
Poids moléculaire |
311.18 g/mol |
Nom IUPAC |
[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/p-3/b10-7- |
Clé InChI |
GVVPGTZRZFNKDS-YFHOEESVSA-K |
SMILES isomérique |
CC(=CCC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)C |
SMILES canonique |
CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



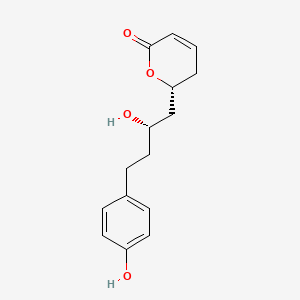

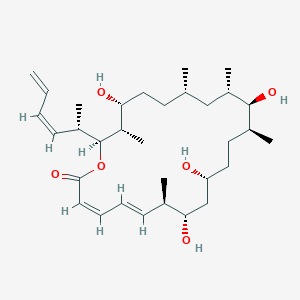
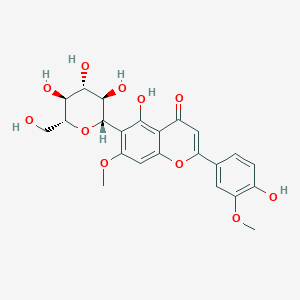
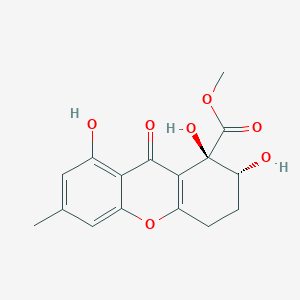
![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)
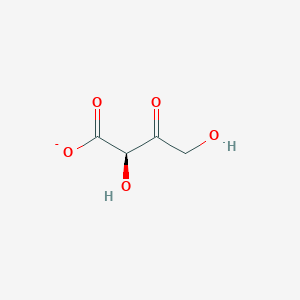
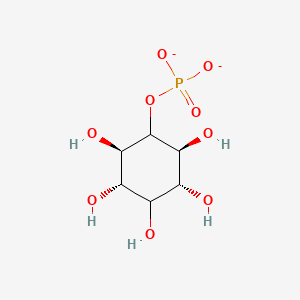

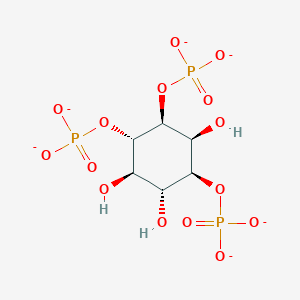



![(1S,8R)-1beta,5beta-Dimethyl-8-(3-oxo-1-butenyl)-6-oxabicyclo[3.2.1]octane-3-one](/img/structure/B1263222.png)